1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
This compound is a urea derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 6-position and a tetrahydrofuran (THF)-methyl group at the urea’s 3-position. The urea backbone serves as a hydrogen-bonding motif, critical for interactions in biological or material applications .
Properties
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-11-13(9-20-21)15-5-4-12(7-17-15)8-18-16(22)19-10-14-3-2-6-23-14/h4-5,7,9,11,14H,2-3,6,8,10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDOQOJBRALLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea , with the molecular formula and a molecular weight of approximately 430.5 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological activity, focusing on its pharmacological properties, therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, a pyridine ring, and a tetrahydrofuran group. Its IUPAC name is 1-methyl-4-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-N-(oxan-4-yl)pyrrolo[2,3-b]pyridine-6-carboxamide . The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, aminopyrazoles have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The presence of bioavailable copper enhances the efficacy of these compounds against various bacterial strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | MSSA | < 0.5 µM |
| 2 | E. coli | 8 mg/mL |
Anticancer Activity
Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For example, it has been reported to inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it shows selective toxicity, sparing normal fibroblasts while effectively targeting cancerous cells.
| Cell Line | Growth Inhibition (%) | Selectivity |
|---|---|---|
| HepG2 | 54.25 | High |
| HeLa | 38.44 | Moderate |
| Normal Fibroblasts | 80.06 | Low |
The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This is achieved through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax . Additionally, docking studies suggest that the compound may interact with key signaling pathways involved in cancer progression, particularly those mediated by p38 MAPK and VEGFR-2 .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, highlighting the effectiveness of specific compounds in inhibiting bacterial growth through dual-targeting mechanisms involving DNA gyrase and topoisomerase IV .
- Anticancer Efficacy : Another investigation focused on the antiproliferative activity of this compound across multiple cancer cell lines, confirming its potential as a therapeutic agent for treating specific malignancies while minimizing toxicity to healthy tissues .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea have shown efficacy against various cancer cell lines. A study highlighted that pyrazole-based compounds can inhibit multiple tyrosine kinases, which are crucial in cancer progression .
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives possess antimicrobial activity. The incorporation of the tetrahydrofuran ring enhances the compound's ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. The pyrazole moiety is known to inhibit cyclooxygenase enzymes, which play a key role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Preparation of the Pyrazole Ring : Starting materials such as hydrazine derivatives are reacted with appropriate carbonyl compounds to form the pyrazole structure.
- Pyridine Formation : The introduction of the pyridine ring can be achieved through cyclization reactions involving pyridine precursors.
- Tetrahydrofuran Integration : The tetrahydrofuran moiety can be synthesized via ring-opening reactions or by using suitable cyclic ethers.
- Final Urea Formation : The final step involves the reaction of isocyanates with amines to yield the urea linkage.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrazole Synthesis | Condensation | Hydrazine, Carbonyl Compounds |
| Pyridine Cyclization | Cyclization | Pyridine Precursors |
| Tetrahydrofuran Synthesis | Ring-opening | Cyclic Ethers |
| Urea Formation | Reaction with Isocyanates | Isocyanates, Amines |
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were evaluated for their anticancer activity against lung carcinoma cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxic effects, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity
A comprehensive analysis conducted on various pyrazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications, particularly the addition of tetrahydrofuran groups, improved antimicrobial potency .
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous urea derivatives reported in the literature.
Structural Analogues
a. 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Structure : Lacks the pyridine core and THF group; instead, it has a phenyl-substituted pyrazole and an ethyl group on urea.
- Properties : Melting point (mp) = 148–150°C; IR (KBr, ν, cm⁻¹): 3320 (NH), 1660 (C=O) .
- Comparison : The absence of pyridine and THF reduces steric bulk and polarity, likely lowering solubility in polar solvents compared to the target compound.
b. 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (5а-l)
- Structure : Pyrazole with hydroxymethyl substituents and variable alkyl/aryl groups on urea.
- Synthesis : Prepared via refluxing amines with azides in toluene, followed by crystallization .
- Comparison : The hydroxymethyl group may improve water solubility, but the target compound’s THF-methyl group offers better lipophilicity for membrane penetration.
c. Trifluoromethylpyrazole-ureas (e.g., Patent EP2022/06)
- Structure : Features trifluoromethylpyrazole and triazolopyrazine rings.
- Comparison: Fluorinated groups enhance metabolic stability but may introduce toxicity risks absent in the non-fluorinated target compound .
Physicochemical and Spectroscopic Data
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | ~1660 (estimated) | Pyridine, Pyrazole, THF-methyl |
| 1-Ethyl-3-(3-methyl-1-phenyl-pyrazole)urea (9a) | 148–150 | 1660 | Phenyl, Ethyl |
| 3-[4-(Hydroxymethyl)pyrazol-3-yl]ureas | 120–180 | 1650–1670 | Hydroxymethyl, Alkyl/Aryl |
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on pyrazole, tetrahydrofuran oxygen connectivity) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₂₄N₆O₂) and detects isotopic patterns .
Q. Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., pyridylmethyl protons) .
- X-ray Crystallography : Provides absolute stereochemical confirmation, particularly for tetrahydrofuran-derived chiral centers .
How does the tetrahydrofuran (THF) moiety influence the compound’s physicochemical properties?
Basic Structure-Property Relationship
The THF group enhances:
Q. Advanced Analysis :
- Molecular Dynamics Simulations : Predict THF’s role in conformational flexibility, affecting target binding (e.g., kinase hinge region interactions) .
What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Example Contradiction : A methylpyrazole analog shows high in vitro potency but poor in vivo efficacy.
Methodological Resolution :
Permeability Assessment : Use Caco-2 cell assays to evaluate intestinal absorption limitations .
Metabolite Identification : LC-MS/MS detects rapid glucuronidation of the THF-methyl group, explaining reduced bioavailability .
SAR Refinement : Introduce electron-withdrawing substituents (e.g., -CF₃) on the pyridine ring to balance lipophilicity and metabolic stability .
Table 1 : Substituent Effects on Bioactivity
| Substituent (Position) | LogP | Microsomal Stability (% remaining) | IC₅₀ (nM) |
|---|---|---|---|
| -CH₃ (Pyrazole) | 2.1 | 45% | 120 |
| -CF₃ (Pyridine) | 2.8 | 72% | 85 |
| Data adapted from . |
How can researchers mitigate hydrolysis of the urea moiety under physiological conditions?
Q. Basic Stability Enhancement
Q. Advanced Approach :
- Prodrug Design : Replace urea with a carbamate group, which is enzymatically cleaved in vivo to release the active metabolite .
What computational methods predict target binding modes and off-target risks?
Q. Basic Docking Studies
- Glide/SP : Dock the compound into kinase ATP pockets (e.g., JAK2) to prioritize targets for enzymatic assays .
Q. Advanced Mitigation of Off-Target Effects :
- Pharmacophore Screening : Use Schrödinger’s Phase to exclude compounds with similarity to known hERG channel blockers .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity risks based on structural fingerprints .
How do researchers resolve spectral overlaps in NMR for accurate structural assignment?
Case Study : Overlapping pyridyl and tetrahydrofuran protons in ¹H NMR.
Solutions :
- Variable Temperature NMR : Lowering temperature to 243 K separates peaks via reduced rotational freedom .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog at the pyridylmethyl position to simplify HSQC interpretation .
What in vitro models best evaluate the compound’s therapeutic potential?
Q. Basic Screening
- Oncology : NCI-60 cell panel screens for antiproliferative activity .
- Inflammation : LPS-stimulated TNF-α inhibition in THP-1 macrophages .
Q. Advanced Models :
- Patient-Derived Organoids : Test efficacy in colorectal cancer organoids with KRAS mutations, a target linked to urea derivative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
